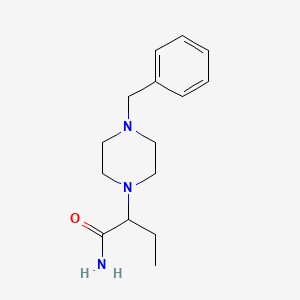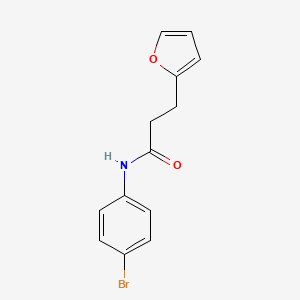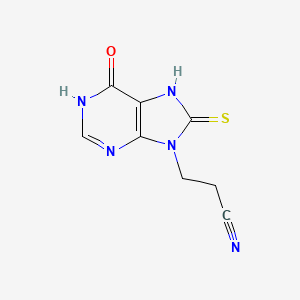
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both isoxazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Rings: The final step involves coupling the isoxazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the isoxazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s reactivity and ability to form stable derivatives make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfur and nitrogen atoms in the rings can form hydrogen bonds and other interactions with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-(Thiophen-2-yl)isoxazol-3-yl)methanol
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate
Uniqueness
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its combination of isoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the rings enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.
Propriétés
Formule moléculaire |
C10H8N4OS3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4OS3/c11-9-12-13-10(18-9)17-5-6-4-7(15-14-6)8-2-1-3-16-8/h1-4H,5H2,(H2,11,12) |
Clé InChI |
PIUWMXGUMOAPNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)





![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)

